

Technical Support Center: Troubleshooting Layer Separation in BADGE-Based 3D Printing

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Compound of Interest

Compound Name: Bisphenol A epoxy diacrylate

Cat. No.: B12844683

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Welcome to the technical support center for troubleshooting issues related to 3D printing with Bisphenol A diglycidyl ether (BADGE)-based resins. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on layer separation, also known as delamination.

Frequently Asked Questions (FAQs)

Q1: What is layer separation in BADGE-based 3D printing?

A1: Layer separation, or delamination, is a printing defect where the layers of the 3D printed object do not adhere to each other properly, leading to visible cracks or complete separation between layers.^[1] This compromises the structural integrity and aesthetic quality of the printed part.

Q2: What are the most common causes of layer separation with BADGE resins?

A2: The most common causes are generally related to improper curing and printing parameters. These can include:

- **Insufficient Curing:** Inadequate UV exposure time for each layer results in a weak bond between layers.^[1]
- **Incorrect Printing Parameters:** Suboptimal settings for layer thickness, lift speed, and exposure time can all contribute to poor layer adhesion.

- Resin Temperature: Low resin temperature can increase viscosity, hindering proper flow and layer fusion.[2]
- Model Orientation and Supports: Large cross-sectional areas per layer and inadequate support structures can increase the peel forces, leading to delamination.[1][2]
- Contaminated Resin or FEP Film: Debris in the resin or a cloudy FEP film can block the UV light, causing localized under-curing.[1]

Q3: How does the chemistry of BADGE-based resins contribute to layer separation?

A3: BADGE-based resins are a type of epoxy resin that undergoes a process called photopolymerization when exposed to UV light. The presence of two or more epoxy groups in their molecular structure allows for a high degree of crosslinking, forming a strong three-dimensional network. However, if the polymerization process is incomplete between layers due to any of the factors mentioned above, the interlayer chemical bonds will be weak, resulting in delamination. The selection of reactants, the mixing ratio, and the curing process itself are crucial in determining the final properties of the cured epoxy resin, including its adhesion and mechanical strength.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving layer separation issues.

Problem: My prints are showing clear horizontal cracks and layers are peeling apart.

This is a classic sign of layer separation. Follow the steps below to identify and fix the root cause.

Inadequate curing is the primary suspect for layer separation.

Question: What are the optimal exposure settings for my BADGE resin?

Answer: Optimal exposure times can vary depending on the specific resin formulation, the 3D printer's light source intensity, and the desired layer thickness. As a starting point, refer to the

manufacturer's recommendations. If layer separation persists, a calibration print is highly recommended to fine-tune your settings.

Experimental Protocol: Exposure Time Calibration

- Objective: To determine the optimal exposure time for a given BADGE resin and layer thickness.
- Materials: Your BADGE-based resin, a calibration model (e.g., the "Resin XP2 Validation Matrix" or a simple array of small, detailed objects), and your 3D printer.
- Methodology:
 - Set a baseline layer thickness (e.g., 50 μm).
 - Create a series of print files for the calibration model, each with a different exposure time. Start with a range around the manufacturer's recommendation, increasing in small increments (e.g., 0.5 or 1 second).
 - Print each calibration model.
 - After cleaning and post-curing, carefully examine each print. The optimal exposure time will produce a print with good detail, sharp edges, and no signs of under-curing (softness, loss of detail) or over-curing (bloating, loss of negative space).
 - For evaluating interlayer adhesion, a simple test can be to print a tall, thin cylinder and attempt to manually separate the layers. A well-cured part will be difficult to break along the layer lines.

If curing seems adequate, other printing and environmental factors may be at play.

Question: What other printing parameters should I check to prevent layer separation?

Answer: Besides exposure time, several other parameters are critical:

- Lift Speed: A high lift speed can create excessive peeling forces, pulling layers apart. Try reducing the lift speed.

- Layer Thickness: Thicker layers require longer exposure times to cure properly. If you are using a larger layer height, ensure your exposure time is adjusted accordingly.
- Resin Temperature: Most resins perform best within a specific temperature range (typically 20-28 °C or 68-82 °F).^[2] If your printing environment is too cold, the resin's viscosity will increase, which can impede proper layer formation. Consider using a resin vat heater or warming the printing room.

Quantitative Data: General Printing Parameter Adjustments

Parameter	Symptom of Incorrect Setting	Recommended Action
Lift Speed	Layers separating, especially on larger cross-sections.	Decrease in 10 mm/min increments.
Layer Thickness	Delamination with thicker layers.	Increase exposure time or decrease layer thickness.
Resin Temperature	Inconsistent printing, layer lines.	Maintain a stable temperature between 20-28 °C.

The way a model is oriented and supported on the build plate significantly impacts the forces exerted during printing.

Question: How can I orient my model to minimize the risk of layer separation?

Answer: The primary goal is to minimize the cross-sectional area of each layer being printed.

- Tilting: Avoid printing large, flat surfaces parallel to the build plate. Tilting the model by 30 to 45 degrees can significantly reduce the surface area of each layer, thereby decreasing the peel force.^[2]
- Hollowing and Drainage: For large, solid models, hollowing them out and adding drainage holes can reduce the suction cup effect and the overall weight of the print, both of which can contribute to layer separation.^[2]

Question: How do I know if I have enough supports?

Answer: Insufficient supports, especially on overhangs and islands, can lead to parts of the model flexing or detaching during the printing process, causing layer separation. Use your slicer software to automatically generate supports and then manually add more to any areas that look like they might be unsupported or prone to movement.

Proper post-curing is essential for achieving the final mechanical properties of BADGE-based resins and can improve interlayer bonding.

Question: How does post-curing affect the strength of my BADGE resin prints?

Answer: Post-curing with UV light and often heat completes the polymerization process, significantly increasing the crosslink density of the resin. This leads to improved mechanical properties such as tensile strength and hardness. Studies have shown that thermal post-curing, in addition to UV curing, can further enhance these properties. For some resins, post-curing at an elevated temperature (e.g., 80 °C) can lead to a significant increase in tensile strength.

Experimental Protocol: Post-Curing Optimization

- Objective: To determine the optimal post-curing time and temperature for maximizing the mechanical properties of a printed part.
- Materials: Several identical printed test specimens (e.g., tensile test bars as per ASTM D638), a UV curing station, and a temperature-controlled oven.
- Methodology:
 - Divide the printed specimens into different groups.
 - Keep one group as a control (no post-curing).
 - Post-cure the other groups under different conditions:
 - Varying UV exposure times at a constant temperature.
 - Varying temperatures for a constant UV exposure time.
 - Perform mechanical testing (e.g., tensile strength, flexural strength) on all specimens.

- Analyze the data to identify the post-curing conditions that yield the best mechanical performance.

Quantitative Data: Example of Post-Curing Effects on Mechanical Properties

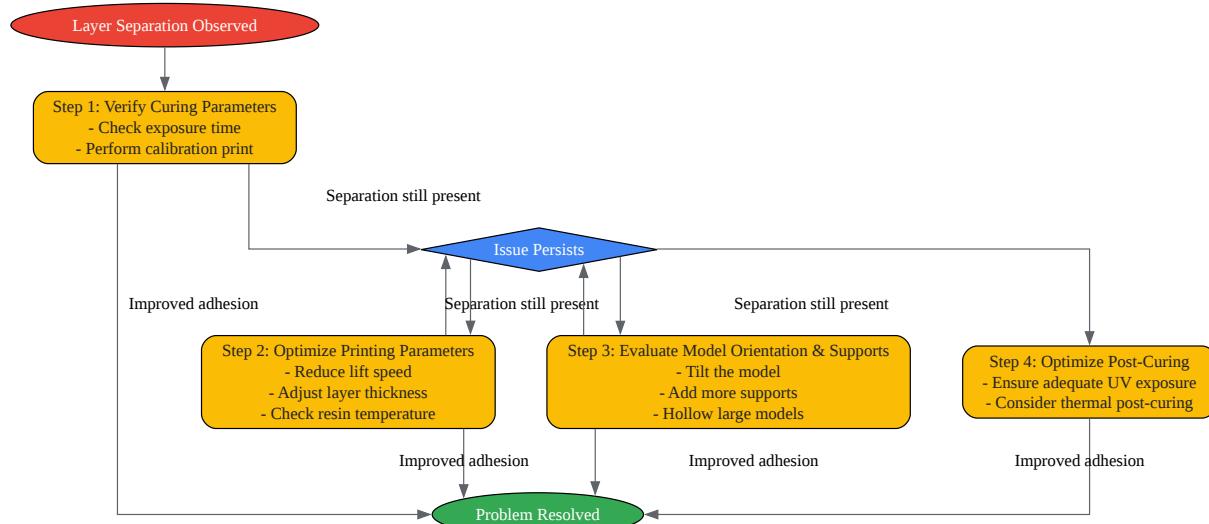
The following table is a hypothetical example based on general findings for epoxy-based resins and should be adapted based on your specific material and experimental results.

Post-Curing Condition	Tensile Strength (MPa)
No Post-Cure	35
UV Cure (30 min)	55
UV Cure (30 min) + Heat (60°C, 1 hr)	70
UV Cure (30 min) + Heat (80°C, 1 hr)	85

Visual Troubleshooting and Workflows

Troubleshooting Workflow for Layer Separation

The following diagram illustrates a logical workflow for troubleshooting layer separation issues.

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Caption: A step-by-step workflow for diagnosing and resolving layer separation in BADGE-based 3D printing.

Chemical Structure of BADGE

Understanding the basic chemical structure of BADGE can provide insight into the curing process.

Bisphenol A Diglycidyl Ether (BADGE)

$$\text{O(CH}_2\text{-CH(O)CH}_2\text{) --- C}_6\text{H}_4\text{-C(CH}_3\text{)}_2\text{-C}_6\text{H}_4\text{ --- (CH}_2\text{-CH(O)CH}_2\text{)O}$$
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Caption: The basic chemical structure of Bisphenol A diglycidyl ether (BADGE).

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